molecular formula C12H8N2O3 B179270 Isonicotinic anhydride CAS No. 7082-71-5

Isonicotinic anhydride

Cat. No.: B179270
CAS No.: 7082-71-5
M. Wt: 228.2 g/mol
InChI Key: ORBIGZZHMAJXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic anhydride is an organic compound with the molecular formula C12H8N2O3. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is primarily used as a reagent in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Isonicotinic anhydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Utilized in the development of drugs, particularly those targeting bacterial infections.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

Safety data sheets indicate that Isonicotinic anhydride may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Isonicotinic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with enzymes such as cytochrome P450 and N-acetyltransferase, which are involved in its metabolism. The compound also interacts with proteins and other biomolecules, forming covalent bonds that can inhibit or activate specific biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the pentose phosphate pathway, leading to changes in reactive oxygen species (ROS) production and subsequent effects on cell function . Additionally, this compound can impact the expression of genes related to inflammation and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can form covalent adducts with NAD cofactors, inhibiting enzymes such as enoyl reductase from Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bactericidal effects of the compound . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antibacterial activity against Mycobacterium tuberculosis . At high doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its acetylation by N-acetyltransferase to form N-acetylthis compound . This metabolite can further undergo biotransformation to isonicotinic acid and monoacetylhydrazine, which are associated with hepatotoxicity . The compound’s metabolism also involves interactions with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the cytoplasm, mitochondria, and nucleus, where it interacts with various biomolecules to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinic anhydride can be synthesized through the dehydration of isonicotinic acid. The reaction typically involves heating isonicotinic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions usually require elevated temperatures to facilitate the removal of water and the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where isonicotinic acid is reacted with a dehydrating agent under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isonicotinic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form isonicotinic acid.

    Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or anhydrides to form mixed anhydrides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine, are used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation Reactions: Other carboxylic acids or anhydrides, often with a catalyst like sulfuric acid.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Isonicotinic Acid: Formed from hydrolysis.

    Mixed Anhydrides: Formed from condensation reactions.

Comparison with Similar Compounds

    Nicotinic Anhydride: Similar in structure but derived from nicotinic acid.

    Picolinic Anhydride: An isomer with the carboxyl group at a different position on the pyridine ring.

    Isonicotinic Acid Hydrazide: A derivative used as an antibiotic.

Uniqueness: Isonicotinic anhydride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form amides and esters through nucleophilic substitution makes it a valuable reagent in the synthesis of various compounds. Additionally, its role in the development of pharmaceuticals and bioactive molecules highlights its importance in scientific research.

Properties

IUPAC Name

pyridine-4-carbonyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-11(9-1-5-13-6-2-9)17-12(16)10-3-7-14-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBIGZZHMAJXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)OC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221078
Record name Isonicotinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7082-71-5
Record name 4-Pyridinecarboxylic acid, anhydride with 4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7082-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isonicotinic anhydride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPV5P3BG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isonicotinic anhydride
Reactant of Route 2
Reactant of Route 2
Isonicotinic anhydride
Reactant of Route 3
Reactant of Route 3
Isonicotinic anhydride
Reactant of Route 4
Reactant of Route 4
Isonicotinic anhydride
Reactant of Route 5
Reactant of Route 5
Isonicotinic anhydride
Reactant of Route 6
Reactant of Route 6
Isonicotinic anhydride
Customer
Q & A

Q1: What is the significance of preparing Isonicotinic Anhydride?

A1: While the provided abstract [] does not delve into the specific applications of this compound, it focuses on its preparation. This suggests that the compound likely serves as a crucial building block or intermediate in various chemical syntheses. Anhydrides, like this compound, are known for their reactivity and are often used to introduce specific functional groups into other molecules. Therefore, the ability to efficiently synthesize this compound is likely important for research and potentially for industrial applications involving the production of pharmaceuticals, polymers, or other valuable compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.